molecular formula C12H17ClINO B1394672 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1220019-89-5

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1394672
CAS No.: 1220019-89-5
M. Wt: 353.63 g/mol
InChI Key: WQDWEDVLUHDYLL-UHFFFAOYSA-N
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Description

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxy-methyl group substituted at the 3-position of the piperidine ring. The phenyl ring bears an iodine atom at the para (4-) position, and the compound exists as a hydrochloride salt to enhance solubility and stability. The iodine substituent confers distinct electronic and steric properties, influencing the compound’s reactivity, lipophilicity, and binding affinity compared to halogenated analogs .

Properties

IUPAC Name

3-[(4-iodophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDWEDVLUHDYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-89-5
Record name Piperidine, 3-[(4-iodophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing the diversity of synthesized compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and enzyme functions. The iodophenoxy group can interact with specific receptors and enzymes, potentially modulating their activity.

Medicine

Research is ongoing to explore its therapeutic applications, particularly in drug development aimed at treating mood disorders and inflammation. Its structural similarity to known drugs suggests potential efficacy in these areas.

Research indicates that this compound exhibits potential biological activities:

  • Serotonergic Activity : Similar compounds have shown activity at serotonin receptors, suggesting applications in treating mood disorders .
  • Enzyme Inhibition : Preliminary studies indicate inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Anticancer Potential : Piperidine derivatives have been evaluated for their ability to inhibit tumor growth by targeting pathways involved in cancer cell proliferation .

Case Study 1: Serotonin Receptor Interaction

A study investigated the interaction of piperidine derivatives with serotonin receptors. Modifications to the iodophenoxy group significantly affected receptor binding affinity and selectivity, suggesting further optimization could lead to novel antidepressant therapies.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC values comparable to established anti-inflammatory drugs such as diclofenac. This positions the compound as a candidate for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring may also play a role in binding to target proteins and influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine Hydrochloride ()
  • Structure : Chlorine (Cl) at the 4-position and ethyl (C₂H₅) at the 3-position of the phenyl ring.
  • Key Differences :
    • Halogen : Chlorine (atomic radius: 0.79 Å) vs. iodine (1.39 Å) alters steric bulk and electronic effects (Cl is more electronegative).
    • Substituent Position : Ethyl group at the 3-position introduces additional lipophilicity but reduces ring symmetry compared to the target compound’s para-iodine.
  • Implications : Lower molecular weight (due to Cl vs. I) may improve solubility but reduce membrane permeability. The ethyl group could enhance metabolic stability .
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride ()
  • Structure : Chlorine at 4-position and isopropyl (C₃H₇) at 2-position.
  • Halogen: Chlorine’s smaller size may allow tighter packing in hydrophobic pockets compared to iodine.
  • Implications: Ortho-substitution may reduce rotational freedom of the phenoxy group, affecting conformational flexibility .
3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride ()
  • Structure : Fluorine (F) at 4-position with a carbonyl (C=O) linker instead of a methylene (CH₂) group.
  • Key Differences :
    • Linker : Carbonyl groups increase polarity and hydrogen-bonding capacity, contrasting with the ether linkage in the target compound.
    • Halogen : Fluorine’s high electronegativity induces strong electron-withdrawing effects, altering electronic distribution on the phenyl ring.
  • Implications : Enhanced solubility due to the carbonyl group but reduced lipophilicity (logP) compared to the iodine-substituted compound .

Piperidine Substitution Patterns

3-[(2-Chloro-5-methylphenoxy)methyl]piperidine Hydrochloride ()
  • Structure : Chlorine at 2-position and methyl (CH₃) at 5-position.
  • Key Differences :
    • Substituent Positions : Chlorine and methyl groups in meta positions create an asymmetrical electronic profile.
    • Steric Effects : Methyl group at 5-position may hinder interactions with planar biological targets.
  • Implications : Reduced steric bulk compared to iodine but altered binding kinetics due to substituent positioning .
4-(3-Methoxyphenyl)piperidine Hydrochloride ()
  • Structure : Methoxy (OCH₃) group at the 3-position of the phenyl ring.
  • Key Differences :
    • Substituent Type : Methoxy is electron-donating, opposing the electron-withdrawing nature of halogens.
    • Position : Piperidine substitution at 4-position vs. 3-position in the target compound.
  • Implications : Methoxy groups enhance solubility but may reduce affinity for hydrophobic binding sites .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Halogen/Substituent Key Properties
Target Compound C₁₂H₁₅ClINO 4-Iodo High lipophilicity (iodine), moderate solubility (HCl salt)
4-[(4-Cl-3-Et-phenoxy)methyl]piperidine HCl C₁₄H₁₉Cl₂NO 4-Cl, 3-Et Lower MW, increased metabolic stability
3-(4-Fluorobenzoyl)piperidine HCl C₁₂H₁₃ClFNO₂ 4-Fluorophenyl carbonyl High polarity, reduced logP
3-[(2-Cl-5-Me-phenoxy)methyl]piperidine HCl C₁₃H₁₉Cl₂NO 2-Cl, 5-Me Asymmetrical substitution, moderate steric hindrance

MW = Molecular Weight; logP = Partition coefficient

Biological Activity

3-[(4-Iodophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12_{12}H17_{17}ClINO and a molecular weight of 353.63 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-iodophenoxy group. This structural arrangement is significant for its biological activity, as the iodophenoxy moiety can interact with various biological targets.

Property Details
Molecular Formula C12_{12}H17_{17}ClINO
Molecular Weight 353.63 g/mol
CAS Number 1220019-89-5
IUPAC Name 3-[(4-iodophenoxy)methyl]piperidine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The iodophenoxy group can modulate enzyme activity, influencing cellular processes such as signal transduction and metabolic pathways. The piperidine ring enhances binding affinity to various protein targets, leading to diverse biological effects.

Research Findings

  • Serotonergic Activity : Studies have indicated that compounds with similar structures exhibit serotonergic activity, impacting serotonin receptors (5-HT receptors). This suggests potential applications in treating mood disorders .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data indicate that derivatives of piperidine compounds can suppress COX activity, thereby reducing inflammatory responses .
  • Anticancer Potential : Research has highlighted the potential of piperidine derivatives in oncology, particularly their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Study 1: Serotonin Receptor Interaction

A study investigated the interaction of piperidine derivatives with serotonin receptors, revealing that modifications to the iodophenoxy group significantly affected receptor binding affinity and selectivity. The results suggested that further optimization could lead to novel antidepressant therapies.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC50_{50} values comparable to established anti-inflammatory drugs such as diclofenac. This positions the compound as a potential candidate for developing new anti-inflammatory medications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Substituent Biological Activity
3-[(4-Iodophenoxy)methyl]piperidineIodinePotential serotonergic and anti-inflammatory
3-[(4-Bromophenoxy)methyl]piperidineBromineSimilar activity but lower potency
3-[(4-Chlorophenoxy)methyl]piperidineChlorineReduced reactivity compared to iodine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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3-[(4-Iodophenoxy)methyl]piperidine hydrochloride

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